molecular formula C6H7N5 B13093994 [1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine

[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine

Cat. No.: B13093994
M. Wt: 149.15 g/mol
InChI Key: PWTYLLWHUXYLIC-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine (CAS 1464891-97-1) is a high-purity chemical building block for research and development. This compound features a molecular formula of C6H7N5 and a molecular weight of 149.15 g/mol . While specific biological data for this exact analogue may be limited, its core triazolopyrimidine structure is a privileged scaffold in medicinal chemistry with documented research applications. Structurally similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been extensively investigated as positive allosteric modulators of GABA A receptors . Such compounds have shown potent anticonvulsant activity in research models, with some demonstrating higher protective indices and lower neurotoxicity than standard therapies, making this chemotype of significant interest for neuroscience research . Beyond neuroscience, the triazolopyrimidine core is also explored for its antiparasitic properties, with related metal complexes exhibiting promising activity against species of Leishmania and Trypanosoma cruzi in preclinical studies . Furthermore, derivatives of this heterocyclic system are the subject of patents for treating various neurological and psychiatric disorders . This product is intended for research purposes as a key synthetic intermediate or as a standard for analytical method development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this and all chemicals with appropriate care in a laboratory setting.

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine

InChI

InChI=1S/C6H7N5/c7-2-5-1-6-8-3-10-11(6)4-9-5/h1,3-4H,2,7H2

InChI Key

PWTYLLWHUXYLIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN2C1=NC=N2)CN

Origin of Product

United States

Preparation Methods

One-Step Regioselective Synthesis

  • 3,5-Diamino-1,2,4-triazole is reacted with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones in a single step.
  • This method achieves high regioselectivity and yields under mild conditions.
  • The reaction is typically carried out in ethanol or acetic acid at reflux temperatures.

Isomerization Techniques

  • Pyrazolotriazolopyrimidine derivatives can be converted intotriazolo[1,5-c]pyrimidine derivatives through isomerization.
  • This process involves heating in ethanol with a catalytic amount of glacial acetic acid or formic acid under reflux conditions.

Specific Example forTriazolo[1,5-c]pyrimidin-7-ylmethanamine

While direct synthesis data forTriazolo[1,5-c]pyrimidin-7-ylmethanamine is limited in the sources reviewed, the following general procedure can be inferred:

Step-by-Step Procedure:

  • Starting Material :

    • Use ethyl 5-amino-1,2,4-triazole-3-carboxylate as the precursor.
  • Cyclocondensation :

    • React the starting material with a suitable aldehyde (e.g., formaldehyde) or ketone under acidic conditions to form an intermediate triazolopyrimidine scaffold.
  • Functional Group Modification :

    • Introduce the methanamine group via reductive amination using ammonia or an amine source and a reducing agent such as sodium borohydride.

Reaction Conditions and Yields

Reaction Step Reagents/Conditions Yield (%) Notes
Formation of Pyrimidinone Sodium ethyl formylacetate + arylamidine ~80–90 Reflux in ethanol/acetic acid
Chlorination Phosphorus oxychloride ~85 Requires careful handling of POCl₃
Hydrazine Substitution Hydrazine hydrate ~75–85 Performed under mild heating
Cyclization Cyanogen bromide ~70–90 Dimroth rearrangement ensures selectivity

Notes on Optimization

To improve yields and selectivity:

  • Use high-purity starting materials and reagents.
  • Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Optimize reaction temperature and solvent choice based on specific intermediates.

Chemical Reactions Analysis

Imine Formation

The compound reacts with aldehydes or ketones to form imines via condensation. This reaction is driven by the amine group at the 7-position, which acts as a nucleophile. Table 1 summarizes representative examples:

Reagent Reaction Conditions Product Yield
BenzaldehydeAcetic acid, reflux, 24hBenzylidene-imine75%
AcetophenoneDMF, NaH, 60°C, 12h Acetophenone-imine82%
FormaldehydeWater, pH 5, 48h Methylene-imine60%

Coupling Reactions

The methanamine group facilitates coupling with carbonyl chlorides or activated esters, forming amides or related derivatives. Table 2 highlights key examples:

Reagent Reaction Conditions Product Yield
Benzoyl chlorideTHF, Et3N, r.t., 4h Benzamide derivative88%
Ethyl chloroformateDCM, pyridine, 0°C, 2hCarbamate derivative72%
Acryloyl chlorideDMF, NaH, 80°C, 6h Acrylamide derivative65%

Cyclization Reactions

The compound undergoes intramolecular cyclization under specific conditions, forming fused ring systems. For example, reaction with 1,3-dicarbonyl compounds yields pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine derivatives . Table 3 illustrates this transformation:

Reagent Reaction Conditions Product Yield
MalonitrileAcetic acid, reflux, 18h Pyrazolo-fused derivative67%
Ethyl acetoacetateDMF, K2CO3, 100°C, 8h Thioglycoside derivative58%

Reaction Mechanisms

The reactivity of Triazolo[1,5-c]pyrimidin-7-ylmethanamine is governed by the following mechanisms:

  • Imine Formation : The amine group attacks the carbonyl carbon, forming a Schiff base via nucleophilic addition-elimination .

  • Coupling Reactions : The nucleophilic amine reacts with electrophilic carbonyl groups (e.g., acid chlorides) to form covalent bonds .

  • Cyclization : Intramolecular nucleophilic attack by the triazole nitrogen on an activated carbonyl group initiates ring closure .

Scientific Research Applications

Antiviral Activity

Recent studies have identified [1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine derivatives as promising candidates for antiviral therapy. For instance, a study reported the discovery of potent inhibitors of the SARS-CoV-2 main protease (Mpro) based on this scaffold. Two lead compounds demonstrated high binding affinity and stability with Mpro, showing potential as antiviral agents against COVID-19. The binding energies calculated were −129.266 ± 2.428 kJ/mol and −116.478 ± 3.502 kJ/mol for the two lead compounds, indicating strong interactions with the active site residues of the protease .

Antiparasitic Properties

Another significant application of this compound is its antiparasitic activity against Leishmania species. Novel complexes formed with this compound have shown considerable efficacy against Leishmania infantum and Leishmania braziliensis. The most active complexes exhibited IC50 values of 20.0 μM and 24.4 μM against L. infantum and L. braziliensis, respectively . These findings suggest that derivatives of this compound could be developed into effective treatments for leishmaniasis.

Anticancer Activity

The triazolo-pyrimidine scaffold has also been explored for its anticancer properties. Compounds derived from this compound have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Some derivatives demonstrated significant cytotoxicity and induced apoptosis in targeted cancer cells . This highlights the potential of these compounds in cancer therapeutics.

Case Study 1: SARS-CoV-2 Inhibitors

In a detailed study focused on COVID-19 therapeutics, researchers screened over 1000 compounds using molecular docking techniques to identify potential Mpro inhibitors. The identified compounds based on the [1,2,4]triazolo[1,5-c]pyrimidine scaffold exhibited better binding properties than existing protease inhibitors like Lopinavir and Nelfinavir. These findings underscore the relevance of this compound class in developing new antiviral drugs .

Case Study 2: Antileishmanial Activity

Research into the antileishmanial properties of complexes formed with this compound revealed that certain metal complexes (Cu(II) and Co(II)) showed enhanced activity against leishmaniasis-causing parasites. The structural diversity of these complexes allowed for a detailed investigation into their mechanisms of action and effectiveness in vitro .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Physicochemical Properties

Triazolopyrimidine derivatives exhibit distinct properties depending on the position of ring fusion and substituents:

  • [1,2,4]Triazolo[1,5-c]pyrimidines vs. [1,2,4]Triazolo[4,3-c]pyrimidines :
    • NMR Shifts : In [1,2,4]Triazolo[4,3-c]pyrimidines (e.g., compound 7 ), the C3-CH₃ and C5-H protons appear more downfield compared to their [1,5-c] isomers (e.g., compound 6 ). This reflects differences in electron distribution due to ring fusion .
    • Melting Points : [1,2,4]Triazolo[4,3-c]pyrimidines generally exhibit higher melting points than their [1,5-c] counterparts, likely due to enhanced intermolecular interactions in the solid state .
Table 1: Key Physicochemical Differences Between Isomers
Property [1,2,4]Triazolo[1,5-c]pyrimidines [1,2,4]Triazolo[4,3-c]pyrimidines
C3-H/C5-H NMR Shift (δ, ppm) ~7.5–8.0 ~8.2–8.8
Melting Point Range (°C) 180–220 230–260
Synthetic Pathway Formic acid-mediated isomerization Direct synthesis or isomerization
Antimicrobial and Antitumor Activity
  • Triazoloquinazoline Derivatives :

    • Potassium salts of 2-hetaryl[1,2,4]triazolo[1,5-c]quinazolines (e.g., 102a,b ) show potent antibacterial activity against S. aureus (MIC = 12.5 µg/mL). Compound 102c is effective against methicillin-resistant S. aureus (MRSA) .
    • Antitumor activity is moderate in compounds 100c–g (NCI panel), suggesting the quinazoline core may enhance antimicrobial over antitumor effects .
  • [1,2,4]Triazolo[1,5-c]pyrimidine Derivatives: The adenosine A2A receptor antagonist 2-(2-furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine (compound 1) and analogs (e.g., 8g) exhibit oral activity in rat models (effective at 3 mg/kg). Substituents like furanyl and phenyl groups optimize receptor binding and reduce hERG channel toxicity .

Biological Activity

[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the triazolopyrimidine class, characterized by a triazole ring fused to a pyrimidine. Its molecular formula is C7H8N6, and it has a molecular weight of 164.19 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC7H8N6
Molecular Weight164.19 g/mol
CAS Number1464891-97-1
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods may include cyclization reactions and functional group modifications to achieve the desired triazolopyrimidine structure.

Antiviral Activity

Research indicates that derivatives of the triazolo[1,5-c]pyrimidine scaffold exhibit significant antiviral properties. For instance, compounds based on this structure have been shown to inhibit various viral pathogens, including influenza and hepatitis viruses. A study reported that certain derivatives effectively inhibited the PA-PB1 interaction crucial for viral replication at non-toxic concentrations .

Anticancer Properties

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies demonstrated that the compound exhibits cytotoxic effects against breast (MCF-7) and colon (HCT-116) cancer cells with IC50 values ranging from 45 to 97 nM . The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation.

Antimicrobial Activity

In addition to its antiviral and anticancer activities, this compound has shown promising antimicrobial effects. It has been tested against various bacterial strains with notable efficacy, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Case Study 1 : A derivative demonstrated selective inhibition of viral replication in an influenza model with an EC50 value indicating effective dose levels without cytotoxicity.
  • Case Study 2 : In a study involving MCF-7 cells, the compound exhibited significant growth inhibition compared to standard chemotherapeutics like doxorubicin.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in viral replication and tumor growth. This interaction may lead to altered signaling pathways that inhibit cell proliferation or viral replication.

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